2-Anilinoethylcarbamic acid ethyl ester

説明

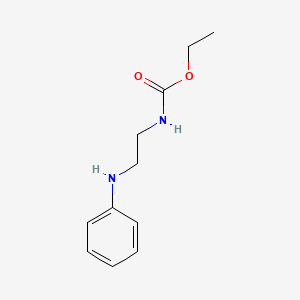

2-Anilinoethylcarbamic acid ethyl ester is a carbamate derivative characterized by an ethyl ester group linked to a carbamic acid moiety and a 2-anilinoethyl substituent. Carbamates are widely studied for their roles as enzyme inhibitors, prodrugs, or intermediates in organic synthesis.

特性

分子式 |

C11H16N2O2 |

|---|---|

分子量 |

208.26 g/mol |

IUPAC名 |

ethyl N-(2-anilinoethyl)carbamate |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)13-9-8-12-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3,(H,13,14) |

InChIキー |

QMSDKYHJBCMIQY-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)NCCNC1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Ethyl Carbamate (Urethane)

Structure: NH₂COOCH₂CH₃ Molecular Weight: 89.1 g/mol Properties: Ethyl carbamate is a simple, unsubstituted carbamate. It is water-soluble and historically used as a hypnotic agent, though its carcinogenic properties limit therapeutic applications today. Its lack of substituents results in minimal steric hindrance, making it a model compound for studying carbamate reactivity .

| Property | 2-Anilinoethylcarbamic Acid Ethyl Ester (Hypothetical) | Ethyl Carbamate |

|---|---|---|

| Molecular Weight | ~265–300 g/mol* | 89.1 g/mol |

| Substituents | 2-Anilinoethyl | None |

| Solubility | Likely low (hydrophobic substituent) | High (polar groups) |

| Pharmacological Role | Potential enzyme modulation | Limited due to toxicity |

*Estimated based on analogs like [2-[4-(aminosulfonyl)phenyl]ethyl]carbamic acid ethyl ester (272.32 g/mol) .

N-[2-Cyano-3-(2,4-Dichloroanilino)-1-Oxoprop-2-Enyl]carbamic Acid Ethyl Ester

Structure: Contains a cyano group, dichloroanilino substituent, and α,β-unsaturated ketone. The dichloroaniline group may confer antimicrobial or antiparasitic activity, as seen in similar chlorinated pharmaceuticals .

Key Contrast: The anilinoethyl group in this compound lacks halogenation, suggesting reduced electrophilicity but possibly improved metabolic stability compared to halogenated analogs .

[2-[4-(Aminosulfonyl)Phenyl]Ethyl]carbamic Acid Ethyl Ester (Glipizide EP Impurity F)

Structure: Features a sulfonamide group and aromatic ring. Molecular Weight: 272.32 g/mol (C₁₁H₁₆N₂O₄S) Properties: The sulfonamide group increases acidity (pKa ~10–12) and hydrogen-bonding capacity, enhancing solubility in polar solvents like DMSO.

Comparison: Unlike sulfonamide-containing carbamates, this compound’s anilino group may prioritize interactions with aromatic or hydrophobic biological targets, such as kinase enzymes or membrane receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。